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Cat. No.: B12409592

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine labeling kit provides a streamlined and efficient
method for covalently attaching a far-red fluorescent dye to proteins, antibodies, and other
biomolecules containing primary amines. Sulfo-Cy5.5 is a water-soluble cyanine dye, a feature
conferred by its sulfonate groups.[1][2] This enhanced water solubility makes it ideal for
labeling sensitive proteins in aqueous environments without the need for organic co-solvents,
which can cause denaturation.[3][4] The dye exhibits strong absorption and emission in the
near-infrared (NIR) spectrum, making it highly suitable for applications requiring deep tissue
penetration and low background autofluorescence, such as in vivo imaging.[1][2][5]

The core of the kit is the Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This amine-
reactive derivative readily couples with primary amino groups (-NHz2) found on molecules like
the side chains of lysine residues in proteins, forming a stable and covalent amide bond.[3][6]

Key Properties of Sulfo-Cyanine5.5:

« High Water Solubility: Eliminates the need for organic solvents that can damage proteins.[2]

[7]

o Far-Red/NIR Fluorescence: Minimizes background noise from biological samples.[1][2]
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» High Molar Extinction Coefficient: Results in bright, easily detectable fluorescence.[2]
o Photostability: Offers resistance to photobleaching during imaging experiments.[1]

e pH Insensitivity: Maintains consistent fluorescence over a broad pH range.[2]

Principle of Reaction

The labeling chemistry is based on the reaction between the Sulfo-Cyanine5.5 NHS ester and
a primary amine. The NHS ester is an activated form of the dye that is highly reactive towards
nucleophilic primary amines at a mild alkaline pH (typically 7.0-9.0).[3][6][8] The reaction results
in the formation of a stable amide bond, covalently linking the dye to the target molecule, and
the release of N-hydroxysuccinimide.

Reactants Products
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Caption: Amine-reactive labeling reaction.

Applications

The bright, stable, and water-soluble nature of Sulfo-Cy5.5 makes it a versatile tool for a wide
range of applications:

o Fluorescence Microscopy: High-contrast imaging of cellular structures and proteins.[1]

» Flow Cytometry: Provides strong signals for accurate cell sorting and analysis.[1]
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« In Vivo Imaging: Ideal for deep-tissue imaging of small animals due to its emission in the NIR
window, which minimizes background signal.[1][2][5]

» Bioconjugation: Effectively labels proteins, antibodies, and nucleic acids for use in various
bioanalytical assays.[1]

Kit Components and Storage

A typical Sulfo-Cyanine5.5 amine labeling kit contains the following components. Always refer
to the manufacturer's specific instructions for storage.

Typical Quantity (for 10 .
Component . Storage Conditions
reactions)

Store at -20°C, desiccated and

Sulfo-Cyanine5.5 NHS Ester 10 vials (lyophilized) )
protected from light.[5][9]

Anhydrous Dimethyl Sulfoxide 1mL Store at room temperature or
m
(DMSO) 4°C, desiccated.
Purification / Desalting Spin
10 columns Store at room temperature.[3]
Columns
Reaction Buffer (e.g., PBS or ] Store at 4°C or as
_ Varies
Bicarbonate) recommended.
Collection & Wash Tubes 10 of each Store at room temperature.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling an antibody. Optimization may be
required for other proteins or molecules.

Workflow Overview

Caption: General workflow for protein labeling.

Step 1: Preparation of Protein

The purity of the protein and the buffer composition are critical for successful labeling.
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» Buffer Requirements: The protein must be in an amine-free buffer, such as Phosphate-
Buffered Saline (PBS), at a pH between 7.2 and 8.0.[3] Buffers containing primary amines
like Tris or glycine are incompatible as they will compete with the protein for reaction with the
dye.[6][10]

o Protein Concentration: The labeling efficiency is significantly influenced by the protein
concentration. For optimal results, the concentration should be between 2-10 mg/mL.[6][10]
If the concentration is below 1 mg/mL, the protein should be concentrated.[3]

* Removal of Contaminants: Ensure the protein solution is free of interfering substances.

o Ammonium salts or amine-containing buffers (Tris, glycine): Must be removed by dialysis
against an appropriate buffer (e.g., PBS) or by using a desalting column.[6]

o Stabilizing proteins (BSA, gelatin): These will also be labeled and must be removed from
the antibody solution prior to labeling.[6]

o Sodium azide: While some Kkits tolerate sodium azide, its removal via dialysis or a spin
column is recommended for optimal results.[3][6]

Step 2: Preparation of Dye Solution

e Bring the vial of lyophilized Sulfo-Cy5.5 NHS ester to room temperature before opening to
prevent moisture condensation.

o Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution,
typically at a concentration of 10 mg/mL or 10 mM.[10]

» Vortex briefly to ensure the dye is fully dissolved. This dye solution should be used
immediately.[3] Unused dye solution in DMSO can be stored at -20°C for a short period (up
to two weeks), but fresh preparations are always recommended to ensure maximum
reactivity.[6]

Step 3: Labeling Reaction

The molar ratio of dye to protein is a critical parameter that affects the final Degree of Labeling
(DOL). An excessive DOL can lead to protein aggregation and loss of function.
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o Molar Ratio: A starting molar excess of 10:1 (dye:protein) is recommended for antibodies.[6]
[10] This ratio may need to be optimized for different proteins.

. Recommended Starting Molar Ratio
Target Protein .
(Dye:Protein)

Antibody (e.g., IgG) 5:1to 15:1[6]

Other Proteins 5:1 to 20:1 (Requires optimization)[6]

e Add the calculated volume of the Sulfo-Cy5.5 NHS ester solution (from Step 2) to your
protein solution (from Step 1).

» Mix gently by pipetting up and down or by brief vortexing. Avoid vigorous mixing that could
denature the protein.[10]

 Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3]
[6][10]

Step 4: Purification of the Labeled Conjugate

Purification is necessary to remove any unreacted, hydrolyzed dye from the labeled protein.
Gel filtration spin columns are commonly used for this purpose.[3][6]

o Prepare the Spin Column:
o Resuspend the gel matrix in the column by vortexing.
o Remove the bottom cap and place the column in a wash tube.
o Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[3]

o Place the column in a new wash tube, apply 400-500 uL of PBS buffer, and centrifuge
again for 2 minutes at 1,000 x g to equilibrate the column.[3]

o Apply Sample and Elute:

o Discard the flow-through and place the column into a clean collection tube.
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o Carefully apply the entire reaction mixture from Step 3 to the center of the gel bed.

o Centrifuge for 2 minutes at 1,000 x g to elute the labeled protein.[3]

o Collect Conjugate: The purified labeled protein conjugate will be in the collection tube. The
unreacted dye will remain in the gel matrix of the column.

Storage of the Labeled Conjugate

o Short-term: Store the conjugate at 4°C for up to two months, protected from light. The
addition of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium
azide) is recommended.[11]

e Long-term: For storage longer than two months, divide the conjugate into single-use aliquots
and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

Quality Control: Characterization of the Conjugate
Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is the most important
parameter for characterizing the conjugate.[6] It can be determined using UV-Vis
spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the
absorbance maximum of the dye (~675 nm for Sulfo-Cy5.5).

Procedure:

o Measure the absorbance of the purified conjugate solution at 280 nm (Azso0) and ~675 nm
(A_max).

« Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
o Calculate the dye concentration.

o Determine the DOL by taking the molar ratio of the dye to the protein.

Formula for DOL Calculation:

DOL =[ (A_max)/ (¢_dye) ] /[ (Azso - A_max x CFzs0) / (¢_protein) ]
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Where:

A_max: Absorbance of the conjugate at the dye's A_max (~675 nm).

Azso: Absorbance of the conjugate at 280 nm.

€_dye: Molar extinction coefficient of the dye at its A_max.

€_protein: Molar extinction coefficient of the protein at 280 nm.

CF2s0: Correction factor (Az2so / A_max) for the dye.

Spectral Properties for Calculation:

Parameter Value

Sulfo-Cy5.5 A_max ~675 nm[1]

Sulfo-Cy5.5 €_dye ~235,000 - 250,000 M~tcm~1[2][9]
Sulfo-Cy5.5 Correction Factor (CF2so) ~0.04 - 0.05[3]

IgG ¢_protein at 280 nm ~210,000 M~tcm—1

IgG Molecular Weight ~150,000 g/mol

An optimal DOL for most antibodies is between 2 and 10.[6] Over-labeling can compromise the
antibody's binding affinity, while under-labeling reduces sensitivity.[6]

Troubleshooting
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Problem

Potential Cause(s)

Suggested Solution(s)

Low Labeling Efficiency / Low
DOL

- Protein concentration is too
low (<1 mg/mL).- Presence of
primary amines (Tris, glycine)
in the buffer.- pH of the
reaction is too low (<7.0).- Dye
(NHS ester) has hydrolyzed

due to moisture or age.

- Concentrate the protein to >2
mg/mL.[6][10]- Dialyze the
protein against an amine-free
buffer like PBS.[6]- Adjust the
pH of the protein solution to
7.4-8.0.[3]- Use a fresh vial of
dye and ensure DMSO is
anhydrous. Prepare dye
solution immediately before

use.[3]

High DOL / Protein

Precipitation

- Molar ratio of dye to protein is
too high.

- Reduce the molar excess of
the dye in the reaction.
Perform a titration to find the

optimal ratio.[6]

Labeled Protein Has No/Low

Activity

- Over-labeling has modified
critical lysine residues.- Protein
was denatured during the

process.

- Reduce the dye-to-protein
ratio to achieve a lower DOL.
[6]- Ensure gentle mixing and
avoid harsh conditions during
the labeling and purification

steps.

High Background

Fluorescence

- Incomplete removal of

unreacted dye.

- Repeat the purification step
using a fresh spin column or a

different method like dialysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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